(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate
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Description
(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate is a useful research compound. Its molecular formula is C28H23N3O4S and its molecular weight is 497.57. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, a synthetic compound belonging to the thiazolidinone family, has garnered attention for its potential biological activities. Its unique molecular structure includes a thiazolidinone ring, ester functionalities, and a cyano group, which may contribute to its diverse pharmacological properties.
The compound can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with benzylidene derivatives, followed by cyclization to form the thiazolidinone ring. Reaction conditions typically require controlled temperatures and specific solvents to optimize yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that may be harnessed for therapeutic applications. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that thiazolidinones can disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective inhibition of microbial growth .
- Anti-inflammatory Effects : Research highlights the potential of this compound in reducing inflammation. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone structure allows for binding to these targets, potentially altering their activity and leading to various biological effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Studies : A study evaluated the efficacy of thiazolidinone derivatives in inhibiting EGFR (Epidermal Growth Factor Receptor) activity, reporting IC50 values close to established anticancer drugs like erlotinib. This suggests a promising role in cancer therapeutics .
- Antimicrobial Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Inflammation Modulation : Experimental models showed that thiazolidinone derivatives could significantly reduce markers of inflammation, indicating their potential use in treating inflammatory diseases .
Data Summary Table
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-13-15-21(16-14-20)30-25(32)23(18-29)27-31(22-11-7-4-8-12-22)26(33)24(36-27)17-19-9-5-3-6-10-19/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZRHGSSGNCXCI-VYIQYICTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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